molecular formula C14H22BN3O4 B594205 (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid CAS No. 1264178-71-3

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B594205
CAS No.: 1264178-71-3
M. Wt: 307.157
InChI Key: JVDLSFUUCUIPIJ-UHFFFAOYSA-N
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Description

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperazine is subsequently coupled with a pyridine derivative through a nucleophilic substitution reaction. Finally, the boronic acid group is introduced via a borylation reaction using suitable boron reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .

Mechanism of Action

The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The piperazine and pyridine moieties contribute to the compound’s overall reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives such as:

Uniqueness

What sets (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid apart is its unique combination of a boronic acid group with a Boc-protected piperazine and a pyridine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications and a promising candidate for further research in multiple scientific disciplines .

Biological Activity

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative with potential therapeutic applications, particularly in the modulation of metabolic pathways and as a proteasome inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H24BN3O4
  • Molecular Weight : 321.18 g/mol
  • CAS Number : 2377606-26-1
  • Structural Features : The compound features a pyridine ring substituted with a piperazine moiety and a boronic acid functional group, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic processes:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) :
    • Boronic acids are known to act as reversible inhibitors of ACC, which plays a crucial role in fatty acid synthesis. Inhibition of ACC can lead to reduced malonyl-CoA levels, promoting fatty acid oxidation and potentially ameliorating conditions related to metabolic syndrome .
  • Proteasome Inhibition :
    • The boronic acid moiety can form covalent bonds with the active site of proteasomes, leading to the disruption of protein degradation pathways. This mechanism has been linked to the induction of apoptosis in cancer cells .

Efficacy in Cell Lines

A study evaluated the effects of various boronic acid derivatives on HepG2 cells, focusing on their impact on triglyceride synthesis and fatty acid metabolism. The compound exhibited significant inhibition of triglyceride synthesis with an EC50 value in the low micromolar range .

Case Studies

StudyFindings
Inhibition of ACC Demonstrated IC50 values around 50 nM for ACC1 and ACC2, indicating strong inhibitory potential .
Cellular Effects In HepG2 cells, the compound inhibited fatty acid synthesis with EC50 values ranging from 1.6 to 5.7 µM .
Animal Models In obese Zucker rats, administration led to decreased hepatic malonyl-CoA levels and enhanced fatty acid oxidation, suggesting systemic metabolic benefits .

Safety Profile

The compound has been classified with precautionary statements indicating potential hazards such as serious eye irritation and harmful effects if swallowed or inhaled. Proper handling and storage under inert conditions are recommended to maintain stability .

Properties

IUPAC Name

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-6-4-5-11(16-12)15(20)21/h4-6,20-21H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDLSFUUCUIPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694455
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264178-71-3
Record name {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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